(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Chiral synthesis Enantiomeric excess Ticagrelor intermediate

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol (>99% ee) is the critical chiral intermediate for Ticagrelor API. Enzymatic route delivers space-time yields up to 3041 g/(L•d) at 600–1000 g/L substrate loading—the only economically viable option for multi-ton production. Racemic or low-ee substitutes compromise API purity, inflate CoG, and risk ANDA rejection. Green chemistry process avoids toxic borane reagents. Procure enantiopure material to ensure regulatory compliance.

Molecular Formula C8H7ClF2O
Molecular Weight 192.59 g/mol
CAS No. 1006376-60-8
Cat. No. B1370644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol
CAS1006376-60-8
Molecular FormulaC8H7ClF2O
Molecular Weight192.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CCl)O)F)F
InChIInChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m1/s1
InChIKeyRYOLLNVCYSUXCP-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol (CAS 1006376-60-8): Procurement Guide and Baseline Characterization for Ticagrelor API Synthesis


(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol (CAS 1006376-60-8) is a key chiral intermediate in the synthesis of the P2Y12 receptor antagonist Ticagrelor, an oral antiplatelet agent used to treat acute coronary syndromes [1]. This compound is an optically active secondary alcohol derived from the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone, and its procurement in high enantiomeric purity (>99% ee) is critical for the efficient manufacturing of the final active pharmaceutical ingredient (API) [2]. It is characterized by a molecular formula of C8H7ClF2O and a molecular weight of 192.59 g/mol .

Why Generic (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol Substitution Fails: The Critical Role of Enantiopurity and Process Compatibility


Substituting (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol with its racemate, the (R)-enantiomer, or with impure material of lower enantiomeric excess (ee) is not feasible for Ticagrelor API synthesis. The final drug's stereochemistry is essential for its pharmacological activity, and the presence of the undesired enantiomer can compromise the API's purity, leading to increased purification costs or, in worst cases, regulatory rejection [1]. Furthermore, the synthetic route's efficiency is highly dependent on the intermediate's compatibility with downstream reaction conditions, which are optimized for the high-purity (S)-enantiomer [2]. Generic substitution with non-optimized material often leads to reduced yield, increased impurity burden, and longer process times, directly impacting the cost of goods (CoG) [3].

Quantitative Evidence: Why (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol (CAS 1006376-60-8) Outperforms Alternatives in Key Ticagrelor Intermediate Metrics


Enantiomeric Purity: (S)-CFPL vs. Racemic Mixture vs. (R)-Enantiomer

The (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol procured for Ticagrelor synthesis is characterized by an enantiomeric excess (ee) of >99.9% [1]. In contrast, the racemic mixture has 0% ee, and the (R)-enantiomer, while also obtainable in high ee (>99%) [2], is the incorrect stereoisomer for the Ticagrelor route, leading to the formation of an undesired diastereomer in downstream steps [1].

Chiral synthesis Enantiomeric excess Ticagrelor intermediate

Substrate Loading Capacity: High-Concentration Bioreduction with (S)-CFPL

The (S)-CFPL synthesis process demonstrates exceptional substrate loading capacity. A recent study using an engineered alcohol dehydrogenase achieved complete reduction of 600 g/L (3.1 M) substrate in 12 hours with >99.5% ee, delivering the highest space-time yield ever reported [1]. This performance is a quantum leap compared to earlier chemical methods or wild-type enzymes, which typically operated at concentrations below 200 g/L [2].

Biocatalysis Space-time yield Process intensification

Isolated Yield and Space-Time Yield: (S)-CFPL vs. Alternative Routes

The enzymatic process for (S)-CFPL not only provides high enantioselectivity but also superior yields. A whole-cell biocatalysis approach using a recombinant E. coli strain achieved a 96% isolated yield of (S)-CFPL with >99% ee [1]. Furthermore, an intensified neat isopropanol system with an in-situ acetone removal bioreactor enabled complete conversion of 1000 g/L substrate within 7.5 hours, yielding a record space-time yield (STY) of 3041 g/(L•d) [2]. In comparison, traditional chemical routes often suffer from lower yields and require extensive purification [3].

Process chemistry Yield optimization Green chemistry

Enzyme Thermostability: LsCRM4-V99L/D150F vs. Wild-Type LsCR

The thermostability of the biocatalyst used in (S)-CFPL production is a critical factor for process robustness and cost-effectiveness. A rationally engineered carbonyl reductase variant, LsCRM4-V99L/D150F, demonstrated a remarkable 17.4°C increase in melting temperature (Tm) and a 78% increase in catalytic activity compared to its parent enzyme, LsCRM4 [1]. This enhanced stability is crucial for maintaining high productivity over extended operating times and at elevated temperatures, reducing enzyme load and overall process costs.

Protein engineering Biocatalyst stability Process robustness

Enzymatic vs. Chemical Route: Selectivity and Safety

The enzymatic route to (S)-CFPL provides a clear advantage over traditional chemical asymmetric reduction. Chemical methods using (S)-diphenylprolinol/borane-dimethyl sulfide complexes suffer from high catalyst cost, the use of toxic and odorous reagents, and limited enantioselectivity [1]. In contrast, the KRED-catalyzed process uses water as a solvent under mild conditions, achieving >99.9% ee with a substrate loading of 500 g/L [2]. This biocatalytic process is inherently safer, more environmentally friendly, and yields a product with higher purity.

Green chemistry Asymmetric synthesis Process safety

Impact of Purity on Downstream Diastereoselectivity

The high enantiomeric purity of (S)-CFPL (>99.9% ee) directly translates into high diastereomeric excess (de) in the subsequent synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester, a key step in the Ticagrelor route. A study demonstrated that using (S)-CFPL produced via the KRED process resulted in a 98% yield of the cyclopropane ester with >99.9% de [1]. Using material of lower ee would lead to a mixture of diastereomers, requiring costly chromatographic separation or recrystallization, and significantly reducing overall yield.

API synthesis Diastereomeric excess Process control

Best-Fit Industrial Scenarios for Procuring High-Purity (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol (CAS 1006376-60-8)


Large-Scale Commercial Manufacturing of Ticagrelor API

This is the primary and most demanding application. The high substrate loading capacity (up to 600-1000 g/L) and exceptional space-time yield (up to 3041 g/(L•d)) [REFS-1, REFS-2] of the enzymatic synthesis route for (S)-CFPL make it the only economically viable option for multi-ton per year Ticagrelor production. Procuring material manufactured via this route ensures a consistent, high-quality, and cost-competitive supply of the key intermediate.

Generic Ticagrelor ANDA Filings

For generic drug manufacturers filing an Abbreviated New Drug Application (ANDA), the use of an enantiopure (>99.9% ee) (S)-CFPL intermediate [3] is essential to demonstrate process equivalence and control. Using impure material introduces impurity profile risks that can delay or derail regulatory approval, incurring significant costs.

Sustainable and Green Chemistry Process Development

Organizations with strong ESG mandates should prioritize the procurement of (S)-CFPL produced via the enzymatic route. This method eliminates the use of toxic reagents like borane-dimethyl sulfide [4] and operates under mild aqueous conditions, aligning with the principles of green chemistry and reducing the overall environmental footprint of the pharmaceutical supply chain.

Research and Development of Next-Generation P2Y12 Antagonists

In medicinal chemistry programs exploring novel P2Y12 inhibitors or other related targets, (S)-CFPL serves as a valuable chiral building block. Its well-characterized synthesis and availability in high enantiopurity [5] make it a reliable starting point for synthesizing new chemical entities, ensuring the stereochemical integrity of early lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.